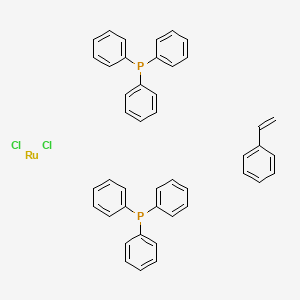
Benzylidene-bis(triphenylphosphine)ruthenium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylidene-bis(triphenylphosphine)ruthenium dichloride, also known as Grubbs catalyst, is a compound used as a catalyst .
Physical And Chemical Properties Analysis
The physical and chemical properties of Benzylidene-bis(triphenylphosphine)ruthenium dichloride include a molecular formula of C43H73Cl2P2Ru, a molar mass of 823.96, a melting point of 153°C (dec.)(lit.), a boiling point of 383.4°C at 760 mmHg, and a vapor pressure of 9.7E-06mmHg at 25°C .Applications De Recherche Scientifique
Metathesis Reactions
- Application in Methyl Soyate Metathesis : The catalyst, which is similar to Benzylidene-bis(triphenylphosphine)ruthenium dichloride, was tested for the metathesis of methyl soyate. However, the specific catalyst showed no reactivity under the tested conditions (Holser, Doll, & Erhan, 2006).
Polymerization and Materials Science
- Synthesis of Cross-Conjugated Polymers : A related ruthenium catalyst was used in the copolymerization of acetophenone and 1,4-bis((trimethylsilyl)ethynyl)benzene, which led to the production of linear copolymers (Londergan et al., 1998).
- Ring-Closing Metathesis and Polymerization : Another related ruthenium carbene complex was used in ring-closing metathesis for the transformation of 1,7-octadiene (Wasilke et al., 2005).
Chemical Synthesis
- Cyclodimerization Reactions : Dihydridocarbonyltris(triphenylphosphine)ruthenium, a compound related to the one , catalyzes cyclodimerization reactions yielding products with fluorescence properties (Lu et al., 2002).
- Hydroselenation and Double-Bond Isomerization : A similar palladium complex catalyzed regioselective addition and subsequent isomerization in alkenyl selenides (Ozaki et al., 2011).
Safety And Hazards
Propriétés
Numéro CAS |
172222-30-9 |
|---|---|
Nom du produit |
Benzylidene-bis(triphenylphosphine)ruthenium dichloride |
Formule moléculaire |
C44H38Cl2P2Ru |
Poids moléculaire |
800.7 g/mol |
Nom IUPAC |
dichlororuthenium;styrene;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C8H8.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-8-6-4-3-5-7-8;;;/h2*1-15H;2-7H,1H2;2*1H;/q;;;;;+2/p-2 |
Clé InChI |
QEKVQYCTJHJBOF-UHFFFAOYSA-L |
SMILES |
C=CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl |
SMILES canonique |
C=CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1465219.png)
![N-methyl-2-{4-[(methylamino)methyl]piperidin-1-yl}acetamide](/img/structure/B1465220.png)
![2-{[4-Chloro-2-(trifluoromethyl)phenoxy]methyl}tetrahydrofuran](/img/structure/B1465223.png)
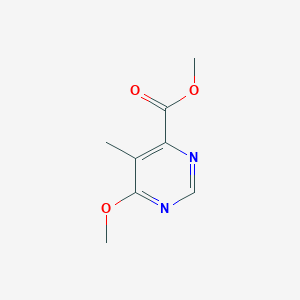
![2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B1465226.png)
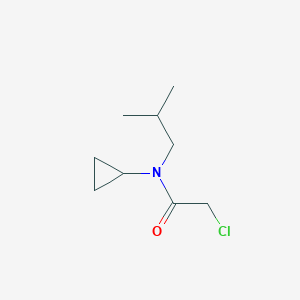
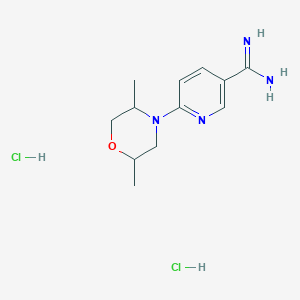
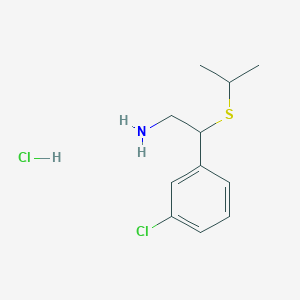
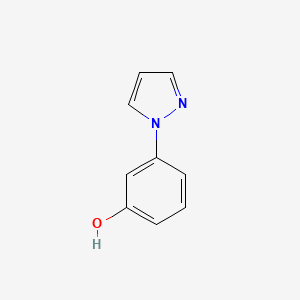
![Methyl 4-[4-(aminomethyl)phenoxy]butanoate hydrochloride](/img/structure/B1465236.png)
![Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B1465238.png)
![[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride](/img/structure/B1465239.png)
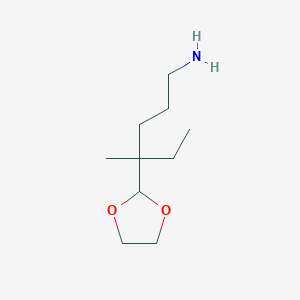
amine](/img/structure/B1465241.png)